molecular formula C9H14O2 B157608 Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R- CAS No. 134175-97-6

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-

Cat. No. B157608
M. Wt: 154.21 g/mol
InChI Key: IOGWLUFQXATQDM-IMTAUBLQSA-N
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Description

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-] is not fully understood. However, it has been reported to exhibit anti-inflammatory and anticancer properties. It is believed that the compound may inhibit the activity of certain enzymes and signaling pathways involved in these processes.

Biochemical And Physiological Effects

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-] has been shown to have various biochemical and physiological effects. In a study conducted on mice, it was found to exhibit potent anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines. In addition, it has been reported to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-] is its high purity, which makes it suitable for use in various lab experiments. However, its limited availability and high cost can be a limitation for some research projects.

Future Directions

There are several future directions for the research on Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-]. One potential area of focus is its use as a chiral building block in the synthesis of biologically active molecules. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, the development of new and more efficient synthesis methods could increase its availability and reduce its cost, making it more accessible for research purposes.
In conclusion, Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and chiral building block.

Synthesis Methods

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-] can be synthesized using a variety of methods, including the reaction of 3-methylcyclobutanone with ethyl diazoacetate in the presence of a rhodium catalyst. This method has been reported to yield high purity products and is commonly used in academic and industrial research.

Scientific Research Applications

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-] has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has been used as a chiral building block in the synthesis of biologically active molecules.

properties

CAS RN

134175-97-6

Product Name

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (1R,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4,6,8H,5H2,1-3H3/b7-4-/t6-,8+/m0/s1

InChI Key

IOGWLUFQXATQDM-IMTAUBLQSA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@H]1C)C(=O)OC

SMILES

CC=C1CC(C1C)C(=O)OC

Canonical SMILES

CC=C1CC(C1C)C(=O)OC

Origin of Product

United States

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